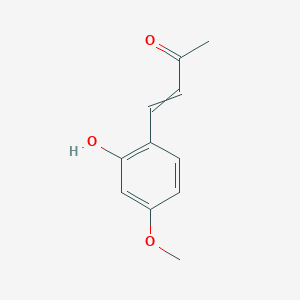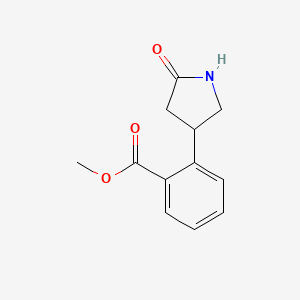![molecular formula C9H18N2O3 B13904705 methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13904705.png)
methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate is an organic compound with a complex structure It is characterized by the presence of an amino group, a dimethylbutanoyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate typically involves the reaction of methyl 2-aminoacetate with 2-amino-3,3-dimethylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include protecting groups to safeguard the amino functionalities during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate include:
- Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)7(10)8(13)11-5-6(12)14-4/h7H,5,10H2,1-4H3,(H,11,13)/t7-/m1/s1 |
InChI Key |
ZNUSEIODWOBHTA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC(=O)OC)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)
![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)


![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904662.png)

![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)



![1-(5-Chloro-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13904697.png)
